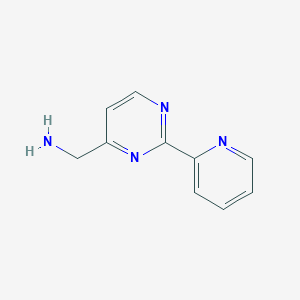

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine

描述

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that features both pyridine and pyrimidine rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine typically involves the reaction of pyridine and pyrimidine derivatives under specific conditions. One common method involves the use of Grignard reagents, where the pyridine derivative is reacted with a pyrimidine precursor to form the desired compound . Another approach involves the direct Csp3-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Reductive Amination for Methanamine Formation

The methanamine group in this compound is synthesized via reductive amination, a critical step highlighted in multiple patents. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanolic medium, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a tertiary amine base to optimize reaction pH . Iron sulfate (FeSO₄·7H₂O) is added to suppress side reactions by complexing cyanide ions .

Table 1: Reductive Amination Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Reducing agent | NaBH₃CN | |

| Base | DABCO | |

| Solvent | Methanol | |

| Temperature | Room temperature (~25°C) | |

| Additive for stability | FeSO₄·7H₂O |

Pyrimidine Ring Functionalization

The pyrimidine core is functionalized through Suzuki-Miyaura cross-coupling reactions. For example, Pd(dppf)Cl₂ catalyzes the coupling of halogenated pyrimidines with boronic esters under basic conditions (e.g., K₂CO₃ in dimethylacetamide) . This step introduces substituents such as aryl or heteroaryl groups at specific positions.

Table 2: Suzuki Coupling Conditions

| Component | Details | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Base | K₂CO₃ | |

| Solvent | Dimethylacetamide (DMA) | |

| Yield | Up to 83% |

Intermediate Purification Strategies

Purification of intermediates often involves acid-base extraction. For instance, protonation of the secondary amine with oxalic acid facilitates isolation, achieving 67% yield in one protocol . Silica and activated charcoal are used for decolorization and removal of impurities .

Pharmacological Activity

While not a direct reaction, the compound’s derivatives exhibit antidepressant and analgesic properties, as demonstrated in pharmacological studies . These activities are linked to structural features such as the pyridin-2-yl group and methanamine side chain.

Key Challenges and Solutions

科学研究应用

Medicinal Chemistry

Antidepressant and Analgesic Properties

Research indicates that derivatives of pyridin-2-yl-methylamine, including (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine, exhibit potential as antidepressants and analgesics. The synthesis of these compounds often involves reductive amination techniques, which enhance their pharmacological profiles .

Protein Kinase Inhibition

Recent studies have identified pyrimidine derivatives as relevant scaffolds for protein kinase inhibition. Specifically, compounds related to this compound have been synthesized and evaluated for their inhibitory potency against various protein kinases, which are crucial in regulating cellular functions and signaling pathways .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the use of specific reagents and conditions to achieve high yields. For instance, a common method includes the reaction of pyridine derivatives with appropriate amines under controlled conditions to facilitate the formation of the desired methanamine structure .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Reductive Amination | Aldehyde + Primary Amine | Basic medium with boron hydride |

| 2 | Purification | Column Chromatography | Gradient elution with solvents |

Ion Channel Inhibition

One notable application of this compound derivatives is their role as ion channel inhibitors. For example, studies have shown that certain derivatives can selectively inhibit ion channels, which are integral in cardiac function and other physiological processes. This has implications for developing treatments for cardiac arrhythmias .

Industrial Applications

Buffering Agents

The compound has also been explored as a non-ionic organic buffering agent in biological applications, particularly in cell culture systems where maintaining pH is critical for cellular health and function. Its buffering capacity allows it to stabilize pH levels between 6 and 8.5, making it useful in various biochemical assays .

Case Studies

Case Study: Antidepressant Efficacy

A study evaluated the efficacy of a series of pyridin-2-yl-methylamine derivatives in animal models of depression. The results indicated that specific modifications to the core structure enhanced antidepressant activity significantly compared to traditional treatments .

Case Study: Protein Kinase Inhibition

Another investigation focused on the protein kinase inhibitory activity of synthesized compounds based on this compound. The findings revealed that certain derivatives exhibited potent inhibition against target kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .

作用机制

The mechanism of action of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a relevant scaffold for protein kinase inhibition, where it interacts with the active sites of kinases, thereby modulating their activity . The compound’s structure allows it to form stable complexes with metal ions, which can further influence its reactivity and biological activity .

相似化合物的比较

Similar Compounds

2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as anti-fibrotic and antimicrobial properties.

N-(Pyridin-2-yl)amides: These compounds are synthesized from similar starting materials and have applications in medicinal chemistry due to their varied biological activities.

Uniqueness

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to act as a scaffold for protein kinase inhibitors and its potential for diverse chemical modifications make it a valuable compound in various research fields .

生物活性

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine, a compound featuring a pyridine and pyrimidine structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H10N4

- Molecular Weight : 198.22 g/mol

This structure allows for interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its interaction with several key biological pathways:

- Protein Kinase Inhibition :

-

Antimicrobial Activity :

- The compound has been investigated for its potential as an antimicrobial agent. Its structural components allow it to interact with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.

- Antitumor Properties :

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against different biological targets:

These findings suggest that while some targets show moderate activity, others may require structural modifications to enhance potency.

Case Studies

-

Antimalarial Activity :

- A study focused on related pyrimidine compounds demonstrated that modifications in the pyridine moiety significantly affected antimalarial potency. The original compound exhibited comparable activity to known antimalarials like chloroquine, indicating its potential as a lead compound for further development .

- Cancer Cell Lines :

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of related compounds have been assessed, revealing important insights into their absorption, distribution, metabolism, and excretion (ADME):

属性

IUPAC Name |

(2-pyridin-2-ylpyrimidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-7-8-4-6-13-10(14-8)9-3-1-2-5-12-9/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFMDYCJJVRPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。